N-methyl-1-(5-phenylpyrimidin-2-yl)methanamine
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Overview
Description
N-methyl-1-(5-phenylpyrimidin-2-yl)methanamine is an organic compound with the molecular formula C12H13N3. It belongs to the class of phenylpyrimidines, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5-phenylpyrimidin-2-yl)methanamine typically involves the reaction of 5-phenylpyrimidine-2-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(5-phenylpyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
N-methyl-1-(5-phenylpyrimidin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(5-phenylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(2-phenylpyrimidin-5-yl)methanamine
- N-methyl-1-(2-thiophen-2-ylpyrimidin-5-yl)methanamine
- N-methyl-1-(2-methylpyrimidin-5-yl)methanamine
Uniqueness
N-methyl-1-(5-phenylpyrimidin-2-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-methyl-1-(5-phenylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C12H13N3/c1-13-9-12-14-7-11(8-15-12)10-5-3-2-4-6-10/h2-8,13H,9H2,1H3 |
InChI Key |
XXCVZUSBROLJBM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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